molecular formula C21H26ClN3O B3911015 4-(2-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine

4-(2-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine

Cat. No.: B3911015
M. Wt: 371.9 g/mol
InChI Key: FABJQOUJVPTSCX-XQNSMLJCSA-N
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Description

4-(2-Chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine is a synthetic organic compound featuring a piperazine core, a versatile scaffold prominent in medicinal chemistry. The structure is elaborated with a 2-chlorobenzyl group at the 4-position and a 4-propoxybenzylidene imine at the N-1 position, forming a Schiff base. This molecular architecture is of significant interest in early-stage pharmacological research and chemical synthesis. Piperazine derivatives are extensively investigated for their cytotoxic properties against a range of cancer cell lines. Structurally related compounds have demonstrated potent cell growth inhibitory activity on cancer cell lines derived from liver, breast, colon, and gastric cancers . The piperazine ring is a common pharmacophore in compounds that exhibit diverse biological activities, including anticancer effects through mechanisms such as inhibition of microtubule synthesis, cell cycle progression, and angiogenesis . Furthermore, substituted piperazines are actively studied as key scaffolds in developing inhibitors for enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative conditions such as Alzheimer's disease . The flexibility of the piperazine core allows for interaction with multiple biological targets, making it a valuable template for discovering new multitarget-directed ligands . This compound is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes all responsibility for confirming the product's identity and purity and for its safe handling and use.

Properties

IUPAC Name

(E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(4-propoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O/c1-2-15-26-20-9-7-18(8-10-20)16-23-25-13-11-24(12-14-25)17-19-5-3-4-6-21(19)22/h3-10,16H,2,11-15,17H2,1H3/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABJQOUJVPTSCX-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine is a compound of significant interest in medicinal chemistry due to its unique structural features, which suggest potential interactions with various biological targets. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H26ClN3OC_{21}H_{26}ClN_3O, with a molecular weight of 375.90 g/mol. The compound features a piperazine ring, a chlorobenzyl group, and a propoxybenzylidene moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including nucleophilic substitution reactions and purification processes. The control of reaction conditions is crucial for optimizing yield and purity.

Anticancer Activity

Preliminary studies indicate that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, including liver (HUH7, HEPG2) and breast (MCF7) cancer cells. The compound demonstrated notable cytotoxic effects, inhibiting cell growth significantly compared to control groups.

Cell Line Inhibition (%) Reference
HUH765
MCF770
HCT-11655

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Studies suggest that it may interact with DNA and inhibit key enzymes involved in cell proliferation and survival.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It was evaluated against various bacterial strains using the tube dilution technique, demonstrating effectiveness comparable to standard antimicrobial agents like ciprofloxacin.

Microbial Strain Minimum Inhibitory Concentration (MIC) Reference
E. coli32 µg/mL
S. aureus16 µg/mL

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Cancer Cell Lines : A study conducted on various cancer cell lines showed that the compound significantly inhibited cell growth over time, suggesting long-term stability and effectiveness in targeting cancer cells .
  • Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited substantial antimicrobial activity against both gram-positive and gram-negative bacteria, indicating its potential as a therapeutic agent in infectious diseases .
  • Molecular Docking Studies : Molecular docking simulations have been performed to predict the binding affinity of this compound to various biological targets, providing insights into its mechanism of action at the molecular level .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperazine Derivatives

4-(2-Chlorobenzyl)-N-[(5-Methyl-2-Thienyl)Methylene]-1-Piperazinamine
  • Molecular Formula : C₁₇H₂₀ClN₃S
  • Average Mass : 333.878 g/mol
  • CAS No.: 315213-53-7
  • Key Differences :
    • Replaces the 4-propoxybenzylidene group with a 5-methylthienylmethylene substituent.
    • The thiophene ring introduces sulfur, enhancing lipophilicity (logP) compared to the oxygen-rich propoxy group.
    • Reduced molecular weight due to the absence of a benzene ring in the substituent .
4-(4-Chlorobenzyl)-N-[(E)-(5-Methyl-2-Thienyl)Methylene]-1-Piperazinamine
  • Molecular Formula : C₁₇H₂₀ClN₃S
  • Average Mass : 333.878 g/mol
  • Key Differences: Chlorine at the 4-position of the benzyl group instead of the 2-position.
N-[3-(Benzyloxy)Benzylidene]-4-(2-Chlorobenzyl)Piperazin-1-Amine
  • Molecular Formula : C₂₅H₂₆ClN₃O
  • Average Mass : 419.95 g/mol
  • CAS No.: 307328-61-6
  • Key Differences :
    • Features a 3-(benzyloxy)benzylidene group, increasing molecular weight and lipophilicity.
    • The bulky benzyloxy substituent may hinder membrane permeability compared to the smaller propoxy group .

Structural and Physicochemical Comparison Table

Compound Name (CAS No.) Molecular Formula Average Mass (g/mol) Key Substituents Notable Features
4-(2-Chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine (315213-56-0) C₂₁H₂₆ClN₃O 371.909 4-propoxybenzylidene, 2-chlorobenzyl Balanced lipophilicity, ether linkage
4-(2-Chlorobenzyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine (315213-53-7) C₁₇H₂₀ClN₃S 333.878 5-methylthienylmethylene Higher logP due to sulfur
4-(4-Chlorobenzyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine C₁₇H₂₀ClN₃S 333.878 4-chlorobenzyl, 5-methylthienylmethylene Reduced steric hindrance
N-[3-(Benzyloxy)benzylidene]-4-(2-chlorobenzyl)piperazin-1-amine (307328-61-6) C₂₅H₂₆ClN₃O 419.95 3-(benzyloxy)benzylidene Increased molecular weight, lower solubility

Electronic and Steric Effects

  • 4-Chlorobenzyl () allows planar alignment with the piperazine core, enhancing π-π stacking .
  • Heterocyclic Substituents :
    • Thiophene () increases electron delocalization via sulfur’s polarizability.
    • Propoxybenzylidene (main compound) provides an electron-donating ether group, stabilizing the imine bond .

Pharmacokinetic Implications

  • Lipophilicity : Thiophene-containing derivatives (logP ~3.5) may exhibit better blood-brain barrier penetration than the main compound (logP ~2.8) .
  • Solubility : The propoxy group in the main compound enhances water solubility compared to benzyloxy derivatives () .

Q & A

Basic Research Questions

Q. What are the established synthetic routes and purification methods for 4-(2-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine?

  • Methodology : The compound is synthesized via a condensation reaction between 4-propoxybenzaldehyde and 4-(2-chlorobenzyl)piperazine under mild acidic conditions (e.g., glacial acetic acid in ethanol or methanol). Reflux for 2–4 hours ensures complete imine bond formation. Purification involves precipitation in ice-cold water followed by recrystallization (ethanol) or column chromatography (normal phase, 10% methanol/ammonium hydroxide) .
  • Key Considerations : Monitor reaction progress via TLC; optimize solvent polarity for crystallization to enhance yield (typically 70–85%).

Q. How is the structural integrity of this compound verified post-synthesis?

  • Methodology : Use a combination of analytical techniques:

  • NMR : Analyze proton environments (e.g., imine proton at δ 8.2–8.5 ppm, aromatic protons in chlorobenzyl/propoxybenzyl groups).
  • Mass Spectrometry : Confirm molecular weight (expected [M+H]⁺ ~422.3 g/mol).
  • Elemental Analysis : Validate C, H, N, Cl content within ±0.3% of theoretical values .
    • Advanced Tip : Compare experimental IR spectra with computational simulations (e.g., DFT) to verify bond vibrations.

Q. What preliminary biological assays are recommended to screen its activity?

  • Methodology : Conduct in vitro assays targeting receptors or enzymes structurally related to piperazine derivatives:

  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .
  • Kinase Inhibition : Fluorescence-based assays (e.g., tyrosine kinases) .
    • Data Interpretation : Use positive controls (e.g., ciprofloxacin for antimicrobials) and triplicate measurements to ensure reproducibility.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodology :

  • Substituent Variation : Replace the 2-chlorobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate receptor affinity .
  • Imine Modifications : Test Schiff base stability by substituting propoxybenzylidene with heteroaromatic aldehydes (e.g., pyridine-4-carboxaldehyde) .
    • Data Analysis : Corrogate activity trends using multivariate regression models (e.g., QSAR).

Q. What strategies improve its pharmacokinetic properties, such as solubility or metabolic stability?

  • Methodology :

  • Salt Formation : React with HCl or maleic acid to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the piperazine nitrogen .
  • Metabolic Profiling : Use liver microsome assays (human/rat) to identify oxidation hotspots (e.g., CYP3A4-mediated degradation) .

Q. How can contradictory bioactivity data across studies be resolved?

  • Case Example : Discrepancies in antimicrobial MIC values may arise from strain-specific resistance or assay conditions (e.g., broth pH, inoculum size).
  • Resolution : Standardize protocols (CLSI guidelines) and validate results across multiple labs. Cross-reference with structural analogs (e.g., 4-(4-chlorobenzyl) derivatives) to identify substituent-dependent trends .

Q. Can metal complexation enhance its pharmacological activity?

  • Methodology : Synthesize transition metal complexes (e.g., Cu²⁺, Zn²⁺) via coordination with the imine nitrogen and piperazine lone pairs. Characterize using X-ray crystallography and assess enhanced antimicrobial or anticancer activity .
  • Key Finding : Cu(II) complexes of analogous piperazines show 3–5x lower MIC values than parent ligands .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine
Reactant of Route 2
Reactant of Route 2
4-(2-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine

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